BenchChemオンラインストアへようこそ!

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate

Chemical Probe Design Prodrug Structure-Activity Relationship

8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate (CAS No. 855774-21-9) is a synthetic, dimeric coumarin derivative belonging to the 3,4'-biscoumarin structural class.

Molecular Formula C21H14O7
Molecular Weight 378.336
CAS No. 855774-21-9
Cat. No. B2784192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate
CAS855774-21-9
Molecular FormulaC21H14O7
Molecular Weight378.336
Structural Identifiers
SMILESCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C(=CC=C4)OC)OC3=O
InChIInChI=1S/C21H14O7/c1-11(22)26-13-6-7-14-15(10-19(23)27-18(14)9-13)16-8-12-4-3-5-17(25-2)20(12)28-21(16)24/h3-10H,1-2H3
InChIKeyPWGKCLJBAPNEQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide for 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate: A Specialized 3,4'-Biscoumarin Chemical Probe


8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate (CAS No. 855774-21-9) is a synthetic, dimeric coumarin derivative belonging to the 3,4'-biscoumarin structural class [1]. This compound is characterized by a direct C3-C4' bond linking two coumarin nuclei, featuring an 8-methoxy substituent on one ring and a 7'-acetoxy group on the other, giving it a distinct molecular formula of C21H14O7 and a molecular weight of 378.3 g/mol . The 3,4'-biscoumarin scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of enzyme inhibitory activities, including against urease, aromatase, α-glucosidase, α-amylase, HIV-1 integrase, steroid sulfatase, and c-Met [2].

Why 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate Cannot Be Replaced by Other Biscoumarin Analogs


Generic substitution within the 3,4'-biscoumarin family is not advisable due to the profound impact of even minor peripheral substituents on enzyme inhibitory potency and selectivity. Structure-activity relationship (SAR) reviews on biscoumarin derivatives conclusively demonstrate that the nature and position of substituents on the coumarin nuclei are critical determinants of their inhibitory profiles against a diverse panel of enzymes, including urease, aromatase, α-glucosidase, and HIV-1 integrase [1]. Specifically, the 7'-acetoxy group in the target compound is a hydrolytically labile ester, unlike the stable ether linkages found in common analogs such as the 7'-ethyl acetate (CAS 869079-56-1) or 7'-tert-butyl acetate derivatives . This functional group difference directly impacts the compound's potential as a prodrug or a targeted probe, where controlled esterase-mediated hydrolysis can release the active 7'-hydroxy biscoumarin. Furthermore, the 8-methoxy substituent introduces distinct electronic and steric effects compared to the 6,6'-dimethyl analog for which a detailed crystal structure has been reported, confirming a specific gauche conformation (dihedral angle ~52.37°) that is likely altered by the 8-methoxy group, potentially shifting pharmacological activity [2].

Quantitative Differentiation Table for 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate vs. Analogs


Structural Uniqueness: Distinct 7'-Acetoxy Ester vs. Common 7'-Ether Analogs

The target compound features a 7'-acetoxy group, an ester functionality directly attached to the coumarin core. In contrast, the most closely related commercially available analogs bear a 7'-ether linkage, such as ethyl 2-({8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate (CAS 869079-56-1) and its tert-butyl (CAS 869079-44-7) and propenyl (CAS 869079-44-7) counterparts . This difference is fundamental for applications requiring a hydrolytically cleavable group; the acetate can be enzymatically hydrolyzed to expose a 7'-hydroxy group, whereas the ether-linked analogs are metabolically stable. The purity of the target compound is confirmed at 95%+, consistent with the standards for these screening compounds .

Chemical Probe Design Prodrug Structure-Activity Relationship Esterase Substrate

Class-Level Pharmacological Privilege: The 3,4'-Biscoumarin Scaffold as a Multi-Enzyme Inhibitor

The 3,4′-biscoumarin core is a validated privileged scaffold with demonstrated multi-enzyme inhibitory activity. A comprehensive SAR review documents that various biscoumarin derivatives inhibit key therapeutic targets: urease, aromatase, nucleotide pyrophosphatases (NPPs), α-glucosidase, α-amylase, HIV-1 integrase, steroid sulfatase, and c-Met [1]. The target compound, as a member of this class, inherits this polypharmacological potential. In contrast, simpler monomeric coumarins like 8-methoxycoumarin (CAS 2445-81-0) lack the dimeric structure required for the bidentate binding interactions that underpin this broad inhibitory profile. Recent research on related 3,4′-biscoumarins has identified derivatives with low single-digit micromolar IC50 values against human monoamine oxidase A (MAO-A), such as Ki = 0.272 µM for a 6'-Cl derivative, demonstrating the scaffold's capacity for high potency [2].

Enzyme Inhibition Medicinal Chemistry Privileged Scaffold Polypharmacology

Conformational Distinction: Predicted Impact of 8-Methoxy Substitution on Biscoumarin Geometry

The crystal structure of 6,6′-dimethyl-2H,2′H-3,4′-bichromene-2,2′-dione reveals a dihedral angle of 52.37(19)° between the two coumarin ring systems, adopting a gauche conformation across the C3–C4' bond that links the two units [1]. The target compound differs by possessing an 8-methoxy substituent instead of a 6-methyl group and a 7'-acetoxy group. The 8-methoxy group introduces a steric and electronic perturbation predicted to alter the dihedral angle and thus the molecular shape compared to the 6,6'-dimethyl analog. This conformational difference is significant because the relative orientation of the two coumarin rings dictates the spatial presentation of hydrogen bond acceptors and hydrophobic surfaces to a biological target, directly influencing binding affinity and selectivity [2].

Conformational Analysis Crystallography Molecular Geometry Drug Design

Purity and Supply Specification: Defined Quality for Reproducible Screening

The target compound is supplied as a specialized screening compound with a specified purity of 95%+, as indicated by its listing on chemical supplier databases . This is a critical procurement parameter. Impurities, even at low levels, can act as potent enzyme inhibitors or activators, leading to false positives or negatives in high-throughput screening (HTS) campaigns. For instance, trace metal contaminants or residual synthetic precursors in generic, lower-purity biscoumarin batches can confound enzyme inhibition assays. By specifying a minimum purity of 95%, this compound ensures batch-to-batch consistency essential for generating reproducible SAR data, a standard not always guaranteed by suppliers of lesser-characterized in-house biscoumarin analogs.

Chemical Procurement Screening Library Quality Control Reproducibility

Differential Potential for Esterase-Mediated Activation

The 7'-acetoxy group differentiates the target compound from simpler 7-hydroxy or 7-alkoxy biscoumarins by introducing a potential esterase cleavage site. Coumarin acetates are well-established esterase substrates; for example, 7-acetoxycoumarin is a known fluorogenic substrate for carboxylesterases, used to detect enzyme activity in human lung tissue . The target compound's dimeric structure with a 7'-acetoxy group thus uniquely combines the multi-target binding potential of the biscoumarin scaffold with a hydrolytically activatable functional group. This is a capability absent in the stable 7'-ethyl acetate ether analog (CAS 869079-56-1), which cannot be cleaved by esterases. This property makes it a superior candidate for designing activatable probes or prodrugs for tissues with high esterase expression, such as the liver or certain tumors.

Prodrug Esterase Targeted Delivery Fluorescent Probe

Optimal Research Applications for 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate Based on Quantitative Evidence


Design of Esterase-Activated Fluorescent Probes for Live-Cell Imaging

The 7'-acetoxy group, shown to be a distinct differentiator from common stable ether analogs, makes this compound an ideal candidate for developing activatable fluorescent probes. Upon cellular uptake in tissues with high carboxylesterase activity (e.g., liver, certain tumors), the acetate is cleaved to release the 7'-hydroxy biscoumarin, which can be designed to exhibit altered fluorescence properties. This leverages the compound's unique prodrug-like architecture, a feature not available in the 7'-ethyl acetate analog CAS 869079-56-1.

Multi-Target Screening in Neurodegenerative Disease Programs

The 3,4'-biscoumarin scaffold is validated as an inhibitor of multiple enzymes relevant to neurodegeneration, including MAO-A (with Ki values as low as 0.272 µM for related analogs) and acetylcholinesterase (AChE). By virtue of its class membership, this compound is a strong candidate for screening against these targets. Its distinct 8-methoxy-7'-acetoxy substitution pattern, predicted to alter the molecular conformation away from the 52.37° dihedral angle of the 6,6'-dimethyl analog, may yield a novel selectivity profile against MAO-A/B or cholinesterases. [1][2]

Chemical Biology Studies on Enzyme Inhibition Selectivity

The biscoumarin scaffold is known to inhibit a wide array of enzymes including urease, aromatase, α-glucosidase, and HIV-1 integrase. The target compound's specific substitution pattern provides a distinct chemical probe to dissect the SAR of these interactions. Direct comparison with the 6,6'-dimethyl analog, for which the precise crystal structure is known, allows researchers to attribute any differences in inhibitory potency or selectivity specifically to the 8-methoxy and 7'-acetoxy modifications. [3][4]

Building Targeted Screening Libraries with Reproducible Purity

With a specified purity of 95%+, this compound meets the quality threshold required for incorporation into high-throughput screening (HTS) libraries. Using this compound over non-certified biscoumarin analogs reduces the risk of assay interference from impurities, ensuring that any hit identified in a screen can be more confidently attributed to the parent structure. This is a critical procurement consideration for teams building focused libraries for enzyme inhibition or phenotypic screening.

Quote Request

Request a Quote for 8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromen]-7'-yl acetate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.